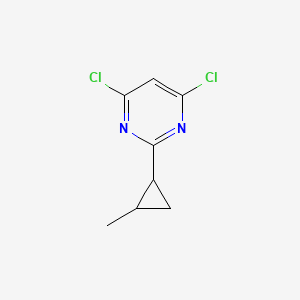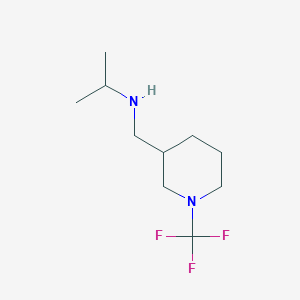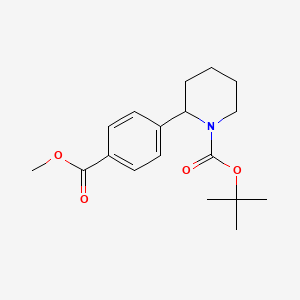
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-methylcyclopropyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidines.
Applications De Recherche Scientifique
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism . The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
617716-34-4 |
|---|---|
Formule moléculaire |
C8H8Cl2N2 |
Poids moléculaire |
203.07 g/mol |
Nom IUPAC |
4,6-dichloro-2-(2-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-2-5(4)8-11-6(9)3-7(10)12-8/h3-5H,2H2,1H3 |
Clé InChI |
BZDWKIUEJSALAW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)


